
Methyl 1-(chloroacetyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidine derivatives can involve multiple steps, including acylation and dehydrohalogenation reactions. For instance, a novel piperidine derivative was synthesized by acylating 3-methyl-2,6-dip-tolylpiperidine-4-one with 3-chloropropanoyl chloride followed by dehydrohalogenation, as described in one of the studies . Similarly, chloro-diorganotin(IV) complexes of 4-methyl-1-piperidine carbodithioic acid were synthesized by reacting diorganotin dichloride with the ligand in anhydrous toluene .
Molecular Structure Analysis
The molecular and crystal structures of piperidine derivatives have been determined using X-ray diffraction studies. For example, the crystal structure of a chloroacetyl piperazine derivative was solved by Patterson and Fourier methods, showing a monoclinic space group and a flattened-chair conformation of the piperazine ring . Another study reported the crystal structure of a piperidine derivative in the monoclinic system, with the piperidine ring exhibiting a chair conformation .
Chemical Reactions Analysis
Piperidine derivatives can participate in various chemical reactions, including those that lead to the formation of complexes with metals. The chloro-diorganotin(IV) complexes of piperidine derivatives, for instance, have been shown to exhibit higher antibacterial and antifungal activity than the free ligand, indicating that the chemical reactions involved in their formation can enhance their bioactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be influenced by their molecular structure. The crystallographic data provide insights into the density, molecular weight, and spatial arrangement of the atoms within the molecule, which are crucial for understanding the compound's reactivity and interactions with biological targets. The antimicrobial studies of the synthesized complexes suggest that the physical and chemical properties of these compounds are significant for their biological activity .
Applications De Recherche Scientifique
Applications in Synthetic Chemistry
The compound Methyl 1-(chloroacetyl)piperidine-4-carboxylate finds its application in synthetic chemistry, especially in the synthesis of complex molecules. For instance, the synthetic routes for Vandetanib, an anticancer drug, involve different synthetic routes where compounds similar to Methyl 1-(chloroacetyl)piperidine-4-carboxylate are used in substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution processes to yield the final product. These routes are analyzed to find suitable industrial production methods due to their favorable yield and commercial value (Mi, 2015).
Applications in Polymer and Biopolymer Synthesis
Additionally, derivatives of Methyl 1-(chloroacetyl)piperidine-4-carboxylate are used in the modification of polymers and biopolymers to produce materials with specific properties. For instance, xylan derivatives, synthesized by chemical modification of xylan (a type of hemicellulose), have shown promise in producing biopolymer ethers and esters with specific properties. These properties are tailored by manipulating functional groups, the degree of substitution, and the substitution pattern. These derivatives are proposed for applications ranging from drug delivery to antimicrobial agents, showcasing the compound's versatility in polymer chemistry (Petzold-Welcke et al., 2014).
Role in Ligand-Receptor Interaction Studies
Methyl 1-(chloroacetyl)piperidine-4-carboxylate and its related structures are also critical in studying ligand-receptor interactions, particularly in the pharmaceutical field. Compounds like arylcycloalkylamines, which share structural similarities, are part of pharmacophoric groups found in several antipsychotic agents. These structures help in understanding how different substituents can improve the potency and selectivity of binding affinity at certain receptors, such as the D(2)-like receptors. This understanding is crucial for designing more effective pharmaceutical agents (Sikazwe et al., 2009).
Safety And Hazards
“Methyl 1-(chloroacetyl)piperidine-4-carboxylate” may pose certain hazards. It’s important to handle it with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection . It’s also advised to use it only outdoors or in a well-ventilated area and to avoid release to the environment .
Propriétés
IUPAC Name |
methyl 1-(2-chloroacetyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO3/c1-14-9(13)7-2-4-11(5-3-7)8(12)6-10/h7H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVZLLDJJQJDAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368446 |
Source


|
| Record name | methyl 1-(chloroacetyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-chloroacetyl)piperidine-4-carboxylate | |
CAS RN |
730949-63-0 |
Source


|
| Record name | methyl 1-(chloroacetyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

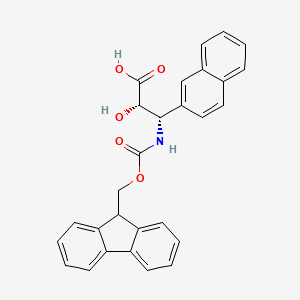
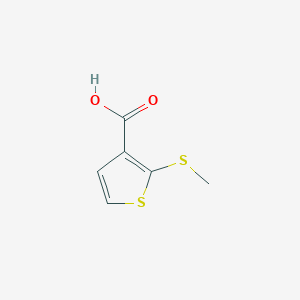


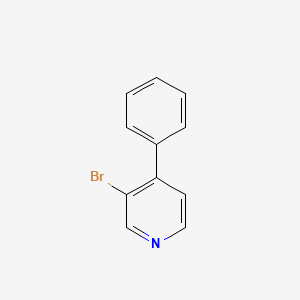
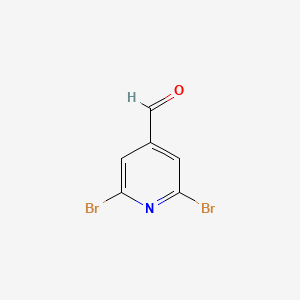
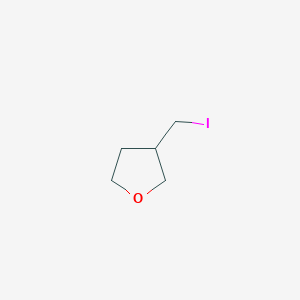
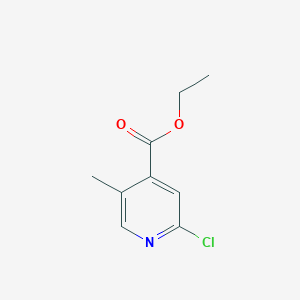


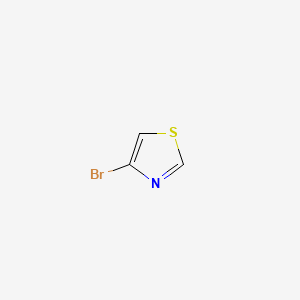

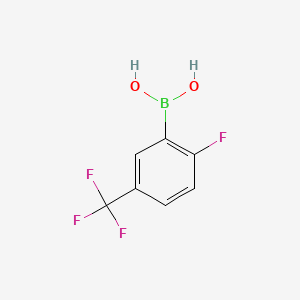
![3-Fluoro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1332974.png)